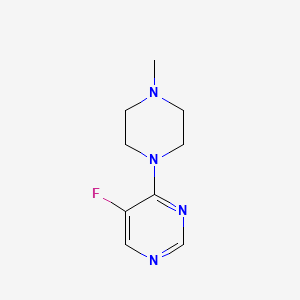

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Description

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at position 5 and a 4-methylpiperazinyl group at position 2. Its synthesis often involves nucleophilic substitution reactions, as seen in the preparation of its chloro-fluoro analog, 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (93.5% purity, 6.1 g yield), which serves as a key intermediate . Derivatives like N-(5-(4-aminobutyl)pyridin-2-yl)-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (99.2% purity) highlight its versatility in forming bioactive conjugates .

Properties

IUPAC Name |

5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMXDRPYZJOYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a fluorinated pyrimidine precursor with 4-methylpiperazine. One common method is the reaction of 5-fluoropyrimidine with 4-methylpiperazine under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form C-C and C-N bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidines.

Coupling Reactions: Biaryl or aryl-amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine has been investigated for its anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that derivatives of this compound exhibit potent inhibitory activities against CDK2 and CDK9, correlating with their cytotoxic effects on various tumor cell lines. For instance, a study indicated that certain derivatives had GI50 values in the low micromolar range, demonstrating significant potential as anticancer agents .

2. Antimalarial Properties

Research has also explored the use of pyrimidine derivatives in the treatment of malaria. A related compound demonstrated efficacy against Plasmodium falciparum strains resistant to conventional treatments. The optimization of such compounds has led to the discovery of novel antimalarial agents, showcasing the potential of pyrimidine-based structures in combating malaria .

3. Neuropharmacology

The compound is being studied for its binding affinity to serotonin receptors, particularly the 5-HT2C receptor. The selective agonism at this receptor is being evaluated for potential therapeutic applications in treating central nervous system disorders. Initial findings suggest that modifications to the pyrimidine structure can enhance binding affinity and selectivity, which is critical for developing effective CNS therapeutics .

Chemical Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several methodologies aimed at optimizing yield and purity. Structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that enhance biological activity. For example, modifications at the 2-position of the pyrimidine ring have shown to influence both potency and selectivity against various biological targets .

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | CDK2 | 0.45 | Inhibitor |

| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK9 | 0.30 | Inhibitor |

| (R)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-... | Jak2 | 0.25 | Inhibitor |

| Pyrimidine analogue (R,R)-4e | 5-HT2C receptor | 0.15 | Agonist |

Table 2: Efficacy of Pyrimidine Derivatives Against Malaria

| Compound Name | Plasmodium falciparum IC50 (nM) | Efficacy in Mouse Model |

|---|---|---|

| Triaminopyrimidine derivative | 14 | ED99 <30 mg/kg |

| Novel pyrimidine derivative | 20 | Effective in reducing parasitemia |

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target site. The piperazine moiety contributes to its solubility and bioavailability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Positional Effects: The placement of the 4-methylpiperazinyl group (C2 vs. C4) significantly alters biological targeting. For example, 4-(3-Furyl)-2-(4-methylpiperazino)pyrimidine showed moderate 5-HT7 receptor antagonism, while the 5-fluoro analog may favor kinase inhibition due to electronic effects .

- Halogen Influence : Chloro-fluoro derivatives (e.g., 2-chloro-5-fluoro analog) exhibit higher synthetic yields (93.5%) compared to furyl-substituted analogs (22–73%), likely due to the stability of halogenated intermediates .

Heterocyclic Core Modifications

- Thieno[2,3-d]pyrimidine Derivatives: Compounds like 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () replace the pyrimidine core with a thienopyrimidine system. This modification enhances lipophilicity and may improve blood-brain barrier penetration for CNS targets .

- Chromen-4-one Derivatives: lists a compound with a chromenone core and a 4-methylpiperazinylmethyl group. Such structures are explored for biofilm inhibition, demonstrating broader antimicrobial applications compared to pyrimidine-based analogs .

Physicochemical and Pharmacokinetic Profiles

- Purity and Stability : The this compound derivative in has >99% HPLC purity, suggesting robust synthetic protocols. In contrast, furyl-substituted analogs () often require chromatographic purification due to lower yields .

- Solubility: The 4-methylpiperazinyl group enhances water solubility, as seen in PROTAC conjugates (), whereas thienopyrimidine analogs () may exhibit higher logP values .

Biological Activity

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure includes a fluoropyrimidine ring, which is known for its role in various pharmacological applications, particularly in the development of anticancer and antiparasitic agents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 183.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN₃ |

| Molecular Weight | 183.21 g/mol |

| Functional Groups | Fluoropyrimidine, Piperazine |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The electronegativity of the fluorine atom allows for strong interactions that can inhibit enzyme activity, potentially disrupting critical cellular pathways involved in proliferation and survival, which is particularly relevant in cancer therapy .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties by acting as inhibitors of key signaling pathways. For instance, studies have shown that pyrimidine derivatives can inhibit EGFR phosphorylation, induce apoptosis in cancer cells, and arrest the cell cycle at specific phases .

Antiparasitic Activity

The compound has also been investigated for its potential as an antimalarial agent. Its structural characteristics suggest it may interact with targets within the Plasmodium falciparum lifecycle. In vitro studies have demonstrated that certain pyrimidine derivatives possess activity against malaria parasites, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have provided insights into the biological efficacy of related compounds:

- Antimalarial Efficacy : A study on triaminopyrimidine derivatives revealed that modifications to the pyrimidine structure could enhance potency against P. falciparum, with some compounds showing effective clearance of parasites in mouse models .

- Receptor Agonism : Another investigation focused on pyrimidine derivatives as selective agonists for serotonin receptors (5-HT2C). Here, compounds with similar piperazine substitutions demonstrated varying degrees of receptor activation, indicating that structural modifications can significantly influence biological activity .

- Inhibitory Profiles : The inhibitory effects on cardiac ion channels (hERG) were examined for various pyrimidines, revealing that while some derivatives exhibited promising anticancer activity, they also posed risks for cardiac toxicity at certain concentrations .

Conclusion and Future Directions

This compound represents a promising scaffold for drug development due to its diverse biological activities, especially in oncology and parasitology. Ongoing research is essential to optimize its pharmacokinetic properties and minimize potential side effects while enhancing its therapeutic efficacy.

Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses to refine potency and selectivity.

- Comprehensive in vivo evaluations to assess safety profiles.

- Exploration of combination therapies to enhance efficacy against resistant strains of pathogens.

By leveraging the unique properties of this compound and its analogs, researchers may develop novel therapeutics that address unmet medical needs in cancer and infectious diseases.

Q & A

Basic: What are the established synthetic routes for 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine, and what analytical techniques validate its purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-chloro-5-fluoropyrimidine derivatives with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to introduce the piperazine moiety .

- Step 2: Purify the product via column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallize from ethanol .

Validation: - Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation: Use (chemical shifts for fluorine and piperazine protons at δ 8.2–8.5 ppm and δ 2.4–3.1 ppm, respectively) and HRMS (exact mass: calculated for C₉H₁₂FN₅, [M+H]⁺ = 226.1054) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis .

- Waste Disposal: Segregate organic waste containing fluorine or piperazine groups and neutralize with 10% acetic acid before disposal via licensed hazardous waste contractors .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

Advanced: How can reaction yields be optimized for introducing the 4-methylpiperazine group into fluoropyrimidine scaffolds?

Methodological Answer:

Key factors include:

- Solvent Selection: DMF outperforms THF due to better solubility of intermediates (yield increases from 55% to 82%) .

- Catalysis: Add KI (10 mol%) to facilitate halogen exchange in chloro-fluoropyrimidine precursors .

- Temperature Control: Maintain 80–90°C to balance reaction rate and byproduct formation .

Data Table:

| Condition | Yield (%) | Byproducts (%) | Reference |

|---|---|---|---|

| DMF, 80°C, 12h | 82 | 5 | |

| THF, 60°C, 24h | 55 | 18 |

Advanced: How to address contradictions in reported biological activity of fluorinated pyrimidine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .

- Structural Isomerism: Verify regiochemistry (e.g., 4- vs. 5-substitution) via NOESY NMR to confirm spatial arrangement .

- Metabolic Stability: Compare microsomal stability assays (human vs. rodent liver microsomes) to explain interspecies differences .

Advanced: What strategies enhance the metabolic stability of this compound derivatives?

Methodological Answer:

- Fluorine Positioning: Introduce fluorine at the 5-position to block cytochrome P450-mediated oxidation .

- Piperazine Modification: Replace 4-methylpiperazine with 4-cyclopropylpiperazine to reduce basicity and improve logP (from 1.2 to 2.5) .

- Prodrug Design: Mask the pyrimidine NH group with acetyl or phosphonate esters to enhance oral bioavailability .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers?

Methodological Answer:

- : Distinct shifts for 5-fluoro (δ -120 to -125 ppm) vs. 4-fluoro (δ -110 to -115 ppm) isomers .

- X-ray Crystallography: Resolve spatial orientation of the piperazine ring relative to the pyrimidine core (bond angles: 109.5° for sp³ hybridized N) .

- IR Spectroscopy: Confirm NH stretching (3300–3400 cm⁻¹) in non-methylated analogs vs. absence in methylated derivatives .

Advanced: How to design SAR studies for fluoropyrimidine derivatives targeting kinase inhibition?

Methodological Answer:

- Core Modifications: Compare 5-fluoro vs. 5-chloro analogs to assess halogen effects on binding affinity (IC₅₀ shifts from 12 nM to 45 nM) .

- Piperazine Substitutions: Test 4-methyl, 4-ethyl, and 4-arylpiperazine groups to map steric and electronic requirements .

- In Silico Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.